REACTION_CXSMILES
|
[OH:1][CH:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][C:4](=[O:12])[C:3]1([CH3:14])[CH3:13]>CN(C=O)C.C(Cl)Cl.O=[Mn]=O>[CH3:13][C:3]1([CH3:14])[C:2](=[O:1])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][C:4]1=[O:12] |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
OC1C(C(NC2=CC=CC=C12)=O)(C)C
|
Name
|
DMF CH2Cl2
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O.C(Cl)Cl
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
catalyst
|
Smiles
|
O=[Mn]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heat
|
Type
|
TEMPERATURE
|
Details
|
to reflux for overnight (˜16 h)
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The insoluble material is removed by filtration through a pad of celite (˜1 cm)
|
Type
|
WASH
|
Details
|
washed with CH2Cl2
|
Type
|
CONCENTRATION
|
Details
|
The combined solution is concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(NC2=CC=CC=C2C1=O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 675 mg | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 68.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |